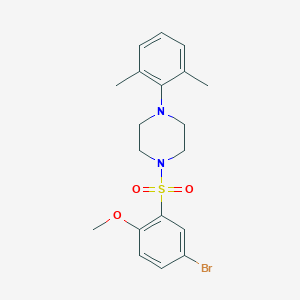
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies, making it a subject of interest for researchers in different fields.
科学研究应用
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is in the study of serotonin receptors. This compound has been shown to selectively bind to the 5-HT1D receptor subtype and can be used as a tool to study the function of this receptor. 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has also been studied for its potential applications in the treatment of migraine headaches, as 5-HT1D receptors are involved in the pathophysiology of migraines.
作用机制
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine acts as a selective antagonist of the 5-HT1D receptor subtype. This receptor is involved in the regulation of serotonin levels in the brain and is implicated in various physiological processes, including pain perception, mood regulation, and appetite control. By blocking the 5-HT1D receptor, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can modulate these processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in different studies. In animal models, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine has been shown to reduce the frequency and severity of migraine headaches by blocking the 5-HT1D receptor. This compound has also been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the major advantages of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is its selectivity for the 5-HT1D receptor subtype. This makes it a useful tool for studying the function of this receptor and its role in various physiological processes. However, one of the limitations of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is its low solubility, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine. One potential direction is the development of more potent and selective compounds that can be used as tools for studying the 5-HT1D receptor. Another direction is the investigation of the potential therapeutic applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine in the treatment of anxiety disorders and other conditions that may be modulated by the 5-HT1D receptor. Additionally, the development of more efficient synthesis methods for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine may facilitate its use in future research.
Conclusion:
In conclusion, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine is a chemical compound that has shown promising results in various studies and has potential applications in different fields of scientific research. This compound has been studied for its selectivity for the 5-HT1D receptor subtype and its potential therapeutic applications in the treatment of migraine headaches and anxiety disorders. Further research is needed to fully understand the mechanism of action and potential applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.
合成方法
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine can be synthesized using a multi-step process. The first step involves the reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 2,6-dimethylaniline to form 1-((5-bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine-2,5-dione. This intermediate is then reduced using sodium borohydride to obtain the final product, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine.
属性
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)18-13-16(20)7-8-17(18)25-3/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFLQBRCCUPFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346289.png)

![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346295.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B346296.png)

![N-(4-{[4-(3,4-dichlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B346298.png)


